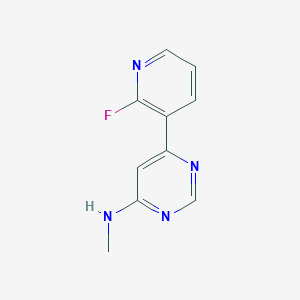

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4/c1-12-9-5-8(14-6-15-9)7-3-2-4-13-10(7)11/h2-6H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFSHHQULXNBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660058 | |

| Record name | 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943605-97-8 | |

| Record name | 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive analysis of the novel chemical entity 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine. As direct experimental data for this compound is not available in current literature, this document leverages established principles of medicinal and synthetic chemistry to project its chemical structure, properties, and a viable synthetic route. By examining structurally related analogs, we further hypothesize its potential biological activities and applications in drug discovery, offering valuable insights for researchers and scientists in the field. This guide is structured to be a self-validating resource, explaining the scientific rationale behind each proposed protocol and prediction.

Introduction and Rationale

The intersection of pyridine and pyrimidine scaffolds has yielded a multitude of compounds with significant pharmacological activity. The pyrimidine ring, in particular, is a cornerstone of many therapeutic agents, recognized for its ability to mimic purine bases and interact with a wide range of biological targets, most notably protein kinases. The introduction of a 2-fluoropyridine moiety is a strategic design choice aimed at modulating the physicochemical properties of the molecule. The highly electronegative fluorine atom can influence the pKa of the pyridine nitrogen, alter lipophilicity, and introduce a potential site for hydrogen bonding, all of which can profoundly impact a compound's pharmacokinetic profile and target engagement.

This guide focuses on the specific, and likely novel, compound This compound . We will deconstruct its architecture to propose a robust synthesis, predict its key properties, and build a hypothesis for its therapeutic potential, grounded in the established pharmacology of its core components.

Chemical Identity and Predicted Physicochemical Properties

The name this compound defines a precise molecular architecture. The core is an N-methylpyrimidin-4-amine, which is substituted at the 6-position with a 2-fluoropyridin-3-yl group.

Caption: Chemical Structure of the Topic Compound.

Based on this structure, we can predict its core physicochemical properties, which are crucial for assessing its drug-likeness.

| Property | Predicted Value | Rationale / Method |

| Molecular Formula | C₁₀H₉FN₄ | Derived from chemical structure. |

| Molecular Weight | 204.21 g/mol | Calculated from the molecular formula. |

| XLogP3 | ~1.8 - 2.5 | Estimated based on similar fluorinated pyridine-pyrimidine structures. The fluorine atom increases lipophilicity, while the amine and ring nitrogens decrease it. |

| Hydrogen Bond Donors | 1 | The N-H of the methylamine group. |

| Hydrogen Bond Acceptors | 4 | The three ring nitrogens and the fluorine atom. |

| pKa (most basic) | ~4.0 - 5.0 | The pyrimidine ring nitrogens are weakly basic. The N-methylamino group's basicity is reduced by the electron-withdrawing pyrimidine ring. The pyridine nitrogen's basicity is significantly reduced by the adjacent electron-withdrawing fluorine atom. |

| Aqueous Solubility | Low to Moderate | The planar aromatic structure suggests low solubility, but the hydrogen bond acceptors may provide some aqueous solubility.[1][2][3] |

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most logical and efficient method for constructing the C-C bond between the pyrimidine and pyridine rings is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This approach offers high functional group tolerance and generally proceeds in good yields. The strategy involves coupling a pyrimidine electrophile with a pyridine-based organoboron nucleophile.

Key Intermediates:

-

Electrophile: 6-Chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7)[8][9]

-

Nucleophile: 2-Fluoropyridine-3-boronic acid (CAS 174669-73-9)[10][11]

The C-F bond in 2-fluoropyridine is significantly stronger than the C-Cl bond and is generally unreactive under typical Suzuki coupling conditions, ensuring that the boronic acid acts as the nucleophilic partner as intended.[4]

Caption: Proposed Suzuki-Miyaura Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis and purification.

-

Vessel Preparation: To an oven-dried Schlenk tube, add 6-Chloro-N-methylpyrimidin-4-amine (1.0 equiv.), 2-Fluoropyridine-3-boronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

-

Expertise & Experience: Using a slight excess of the boronic acid ensures complete consumption of the limiting chloro-pyrimidine. Sodium carbonate is a standard, effective base for this transformation.

-

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.03 equiv.).

-

Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed or low-yield reactions.

-

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

-

Causality: A mixture of an organic solvent (dioxane) and water is necessary to dissolve both the organic starting materials and the inorganic base. Degassing the solvents removes dissolved oxygen.

-

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Trustworthiness: Reaction monitoring is essential to determine the point of completion and prevent the formation of degradation byproducts from prolonged heating.

-

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Expertise & Experience: The aqueous work-up removes the inorganic salts (base, boronic acid byproducts) and the water-soluble solvent components.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

-

Trustworthiness: Chromatography is the standard and most effective method for separating the desired product from any unreacted starting materials, homocoupled byproducts, and residual catalyst.[12]

-

Predicted Analytical and Spectroscopic Data

Characterization of the final product would rely on a combination of spectroscopic methods. The following table outlines the expected data.[13][14][15][16]

| Technique | Predicted Observations |

| ¹H NMR | - Pyrimidine H-2/H-5: Two singlets or doublets (depending on coupling) between δ 8.0-9.0 ppm. - Pyridine H-4'/H-5'/H-6': Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) with characteristic doublet/triplet splitting patterns. - N-CH₃: A singlet or doublet (if coupled to N-H) around δ 3.0-3.3 ppm. - N-H: A broad singlet, chemical shift variable. |

| ¹³C NMR | - Approximately 10 distinct signals for the 10 carbon atoms in the molecule, with chemical shifts consistent with sp² carbons of electron-deficient aromatic rings and one sp³ N-methyl carbon. |

| ¹⁹F NMR | - A single resonance, likely a singlet or a doublet depending on coupling to adjacent protons, characteristic of a fluorine atom on an aromatic ring. |

| HRMS (ESI+) | - [M+H]⁺: Calculated: 205.0884; Expected: A peak observed at m/z ≈ 205.0884, confirming the elemental composition. |

Hypothesized Biological Activity and Therapeutic Potential

The 6-aryl-N-alkylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, particularly in the field of oncology. Many compounds containing this core act as inhibitors of protein kinases. The N-methyl-4-aminopyrimidine portion often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors.

Structurally related molecules, such as various aminopyrimidines and aminopyridines, have been investigated as inhibitors for a range of targets, including:

-

Inducible Nitric Oxide Synthase (iNOS): Analogs have been developed as potential PET tracers for imaging iNOS activation.[17]

-

Receptor Tyrosine Kinases: Pyridinyl-pyrimidine derivatives have shown activity as inhibitors of receptor tyrosine kinases and have been evaluated for anticancer properties.[18]

-

Cholinesterases: Pyrimidine and pyridine derivatives have been designed as multitarget inhibitors for potential use in neurodegenerative diseases.[12]

Caption: Hypothesized Kinase Inhibition Mechanism.

Given this context, it is highly plausible that This compound would be investigated as a protein kinase inhibitor . The 2-fluoropyridin-3-yl group would occupy the solvent-exposed region of the ATP binding pocket, where the fluorine could either engage in specific interactions or serve to modulate the molecule's overall properties to improve cell permeability and metabolic stability.

Conclusion and Future Directions

While this compound appears to be a novel chemical entity, its structure is based on well-validated pharmacophores. This guide provides a robust and scientifically grounded framework for its synthesis, characterization, and biological evaluation. The proposed Suzuki-Miyaura coupling represents a reliable and scalable route to access this molecule.

Future research should focus on the execution of the proposed synthesis, followed by thorough spectroscopic confirmation of the structure. Subsequently, screening against a panel of protein kinases would be a logical first step to elucidate its biological activity. The insights gained from this initial screening could then guide further structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties, potentially leading to the development of a new therapeutic candidate.

References

- A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.

- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Org. Lett., 8, 395-398.

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C

- 6-chloro-N-methyl-pyrimidine-4,5-diamine | 52602-68-3. ChemicalBook.

- Buchwald–Hartwig amin

- The Buchwald–Hartwig Amination After 25 Years.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- 2-Fluoropyridine-3-boronic acid, 97%, Thermo Scientific Chemicals 1 g. Fisher Scientific.

- Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). Arkivoc, (i), 135-153.

- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.

- The physicochemical properties of the synthesized analogous (1-7).

- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018).

- 2-Fluoropyridine-3-boronic acid, 97%. Ambeed.com.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- 2-Fluoropyridine-3-boronic acid | 174669-73-9. Sigma-Aldrich.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.

- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

- 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. (2011).

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

- Synthesis And Biological Activity Of Some New 4-(Aminoacyl) Aminopyridines And 2-(Aminoacyl)

- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evalu

- Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.

- EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.

- 65766-32-7 | 6-Chloro-N-methylpyrimidin-4-amine. ChemScene.

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosph

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.

- IR, NMR spectral data of pyrimidine derivatives.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- 6-chloro-N-methylpyrimidin-4-amine. PubChem.

- 6-Chloro-2-methylpyrimidin-4-amine. PubChem.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Phys. Chem. Chem. Phys., 27, 9687.

- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).

- Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Semantic Scholar.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.

- Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiprolifer

- Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. (2026). ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Fluoropyridine-3-boronic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 11. 2-Fluoropyridine-3-boronic acid | Pyridines | Ambeed.com [ambeed.com]

- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

Technical Guide: Biological Activity & Profiling of Fluoropyridin-yl Pyrimidine Amine Scaffolds

Executive Summary

The fluoropyridin-yl pyrimidine amine scaffold represents a high-value pharmacophore in modern oncology drug discovery. By fusing the "privileged" pyrimidine core—ubiquitous in ATP-competitive kinase inhibitors—with a fluorinated pyridine moiety, researchers can simultaneously optimize potency, metabolic stability, and physicochemical properties.

This guide provides a rigorous technical framework for the design, synthesis, and biological validation of these scaffolds. It moves beyond basic literature review to offer actionable protocols for validating this specific chemical architecture against targets such as CDK2/4/6 , VEGFR2 , and EGFR .

Key Value Proposition: The Fluorine Effect

-

Metabolic Blockade: Fluorine substitution (specifically at the C-2 or C-6 position of the pyridine) blocks labile sites prone to oxidative metabolism (CYP450 oxidation), extending in vivo half-life (

). -

Electronic Modulation: The high electronegativity of fluorine lowers the basicity (

) of the pyridine nitrogen, altering hydrogen bond acceptor capabilities in the kinase hinge region. -

Lipophilicity: Fluorination modulates

, enhancing membrane permeability without the steric penalty of larger halogens.

Structural Rationale & SAR Logic

Effective design requires understanding the distinct roles of the scaffold components. The pyrimidine acts as the hinge-binder, while the fluoropyridin-yl amine tail extends into the solvent-exposed or hydrophobic pockets to enforce selectivity.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the medicinal chemistry logic for optimizing this scaffold.

Caption: SAR decomposition of the fluoropyridin-yl pyrimidine amine scaffold, highlighting the critical role of the fluorinated moiety in metabolic stability.

Synthetic Strategy

To access these scaffolds, a convergent synthetic route utilizing Buchwald-Hartwig Cross-Coupling or Nucleophilic Aromatic Substitution (

Validated Protocol: Synthesis of Fluoropyridin-yl Pyrimidine Amines

Objective: Coupling of a chloropyrimidine core with a fluoropyridin-amine.

-

Reagents:

-

Substrate A: 2,4-dichloropyrimidine (or substituted analog).

-

Substrate B: 2-fluoro-4-aminopyridine (or regioisomer).

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent:

-Butanol or DMF (anhydrous).

-

-

Procedure:

-

Step 1: Dissolve Substrate A (1.0 eq) in

-Butanol (0.5 M concentration) under -

Step 2: Add DIPEA (2.5 eq) followed by Substrate B (1.1 eq).

-

Step 3: Heat the reaction mixture to reflux (110–120°C) for 4–12 hours. Monitor via TLC/LC-MS.

-

Critical Checkpoint: The C4-position of the pyrimidine is more electrophilic and will react first. If C2-substitution is desired, lower temperature (0°C to RT) is required for the first addition, followed by a second step for the C2 position.

-

Step 4: Cool to RT. If precipitate forms, filter and wash with cold ethanol. If not, remove solvent in vacuo, redissolve in EtOAc, wash with brine, dry over

, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

-

-

Validation:

-

1H NMR: Confirm presence of pyrimidine protons (singlets/doublets > 8.0 ppm) and the distinct splitting pattern of the fluoropyridine ring.

-

19F NMR: Essential for confirming the integrity of the C-F bond (typically -60 to -150 ppm depending on position).

-

Biological Evaluation: The Profiling Workflow

Biological characterization must move from in silico prediction to in vitro enzymatic validation, and finally to cellular phenotype analysis.

In Silico Molecular Docking

Before wet-lab testing, validate the binding mode, specifically the interaction of the pyrimidine N1/C2-amine with the kinase hinge region (e.g., Met residue in CDK2 or Cys in VEGFR2).

-

Software: Schrödinger Glide / AutoDock Vina.

-

Target Preparation: Remove water molecules (except structural waters), fix bond orders, add hydrogens (pH 7.4).

-

Ligand Preparation: Generate 3D conformers, minimize energy (OPLS3e force field).

-

Success Metric: Docking Score < -8.0 kcal/mol; H-bond distance < 3.0 Å to hinge residues.

In Vitro Enzymatic Assay (Kinase Profiling)

Method: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (FRET). Rationale: Direct measurement of ATP-to-ADP conversion prevents false positives common in binding-only assays.

Protocol (ADP-Glo):

-

Preparation: Dilute compounds in DMSO (serial dilution, 10-point dose-response). Final DMSO < 1%.

-

Reaction: Incubate Kinase (e.g., CDK2/CyclinA), Substrate (Histone H1), ATP (at

), and Compound in kinase buffer for 60 min at RT. -

Depletion: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP) for 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP

Luciferase/Luciferin reaction). Incubate 30 min. -

Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Analysis: Calculate

using non-linear regression (Sigmoidal dose-response).

Cellular Viability & Mechanism of Action

Assay: SRB (Sulforhodamine B) or MTT Assay. Cell Lines:

-

MCF-7 / MDA-MB-231 (Breast Cancer - CDK dependent).

-

HUVEC (Endothelial - VEGFR2 dependent).[1]

Data Presentation Template:

| Compound ID | R-Group | CDK2 IC50 (nM) | VEGFR2 IC50 (nM) | MCF-7 GI50 (µM) |

| Ref (Sorafenib) | - | >1000 | 90 | 4.5 |

| FP-01 | 3-Cl | 45 | 120 | 1.2 |

| FP-02 | 3-OMe | 150 | 350 | 5.8 |

| FP-03 | 4-Piperazinyl | 12 | 85 | 0.4 |

Note: Hypothetical data demonstrating the trend where solubilizing groups (Piperazinyl) often enhance cellular potency despite similar enzymatic activity.

Mechanism of Action: Signaling Pathway

Understanding the downstream effects is critical. For fluoropyridin-yl pyrimidine amines targeting CDKs, the mechanism involves cell cycle arrest at the G1/S checkpoint.

Visualization: CDK2/Rb Signaling Cascade

Caption: Mechanism of Action. The inhibitor blocks CDK2, preventing Rb phosphorylation, sequestering E2F, and halting the cell cycle at G1.

References

-

Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

-

Zhou, H., et al. (2009). "Design, synthesis, and structure-activity relationship of novel fluorinated 2,4-diaminopyrimidines as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for Sorafenib (VEGFR Inhibitor Reference)." Link

Sources

Pyrimidine-Based Kinase Inhibitor Fragments: A Technical Guide to Design and Synthesis

Executive Summary

The pyrimidine heterocycle stands as the preeminent "privileged scaffold" in kinase inhibitor discovery.[1][2] Its structural homology to the adenine ring of ATP allows it to anchor effectively within the kinase hinge region, while its positions 2, 4, and 6 offer distinct vectors for exploring the solvent-exposed front pocket, the gatekeeper region, and the hydrophobic back pocket.

This guide addresses the critical technical challenges in utilizing pyrimidine building blocks: controlling regioselectivity during synthesis, optimizing fragment-to-lead evolution, and validating binding modes.

Structural Basis: The Adenine Mimicry

The efficacy of pyrimidine-based inhibitors stems from their ability to recapitulate the hydrogen bonding network of adenosine triphosphate (ATP).[1]

Hinge Region Interaction

In the ATP-binding cleft, the kinase hinge region (connecting the N- and C-lobes) acts as the primary anchor.

-

N1 Interaction: The pyrimidine N1 typically accepts a hydrogen bond from the backbone NH of the hinge residue (analogous to N1 of adenine).

-

C2-Amino Interaction: A substituent at C2 (often an amine) acts as a hydrogen bond donor to the backbone carbonyl (analogous to the exocyclic amine of adenine).

-

Selectivity Vectors:

-

C4 Position: Vectors towards the "gatekeeper" residue and the hydrophobic pocket II.

-

C6 Position: Vectors towards the solvent-exposed region or ribose binding pocket.

-

Visualization: The Pharmacophore

The following diagram illustrates the canonical binding mode of a 2,4-diaminopyrimidine scaffold within the kinase hinge region.

Caption: Canonical Type I binding mode showing the bidentate hydrogen bond network between the pyrimidine core and the kinase hinge backbone.

Synthetic Regioselectivity: The Core Challenge

For medicinal chemists, the utility of the pyrimidine scaffold depends on the ability to differentially functionalize the ring. The starting material of choice is often 2,4-dichloropyrimidine .

The Regioselectivity Rule (C4 vs. C2)

In nucleophilic aromatic substitution (

-

Mechanism: The intermediate Meisenheimer complex at C4 is stabilized by the para-nitrogen (N1), which can accept the negative charge. The C2 position lacks this para-stabilization relative to the leaving group.

-

Steric Factors: The C4 position is generally less sterically hindered than C2, which is flanked by two ring nitrogens.

Reversing Selectivity

While C4 substitution is the default, C2 selectivity can be achieved through:

-

Blocking C4: Using a bulky protecting group or starting with a C4-substituted precursor.

-

Electronic Modulation: Introduction of electron-donating groups at C5 or C6 can alter the orbital coefficients (LUMO distribution), occasionally shifting preference, though this is rare and substrate-dependent.

-

Catalysis: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) can sometimes override intrinsic

preferences depending on the ligand bite angle and oxidative addition rates.

Synthetic Workflow Diagram

Caption: The standard regioselective functionalization route for 2,4-dichloropyrimidine, prioritizing C4 substitution followed by C2 functionalization.

Fragment-Based Drug Discovery (FBDD) Strategies

When designing pyrimidine libraries for FBDD, adherence to the "Rule of 3" is standard, but geometric diversity is paramount.

Library Design Principles

-

Molecular Weight: < 300 Da.[3]

-

H-Bond Donors/Acceptors:

3.[4][5] -

Vectors: Fragments should be designed with "growth vectors" at C4 and C5. A halide (Cl/Br) at these positions in the fragment allows for rapid elaboration via Suzuki coupling after a hit is identified.

Case Study: Palbociclib (Ibrance)

Palbociclib (CDK4/6 inhibitor) exemplifies the evolution of a pyrimidine fragment.

-

Core: Pyrido[2,3-d]pyrimidine (a fused pyrimidine).[5]

-

Key Transformation: The installation of the cyclopentyl group at the N8 position (analogous to pyrimidine N1/C2 region) and the acetyl group at C6.

-

Synthetic Insight: The synthesis often utilizes a Heck reaction or ring closure of a pyrimidine precursor to form the fused pyridine ring, demonstrating how simple pyrimidines serve as precursors to complex bicyclic systems.

FDA-Approved Pyrimidine Kinase Inhibitors (Selected)

| Drug Name | Target | Scaffold Sub-Type | Key Structural Feature |

| Imatinib | BCR-ABL | 2-Aminopyrimidine | Phenylaminopyrimidine motif binds to inactive (DFG-out) conformation. |

| Palbociclib | CDK4/6 | Pyrido[2,3-d]pyrimidine | Fused system; bulky cyclopentyl group for selectivity. |

| Dasatinib | SRC/ABL | Aminothiazole-pyrimidine | Dual-binding motif; high potency broad-spectrum inhibitor. |

| Ibrutinib | BTK | Pyrazolo[3,4-d]pyrimidine | Covalent inhibitor; Michael acceptor targets Cys481. |

Experimental Protocols

Protocol A: Regioselective of 2,4-Dichloropyrimidine

Objective: Synthesis of 4-amino-2-chloropyrimidine derivatives with >95% regioselectivity.

Materials:

-

2,4-Dichloropyrimidine (1.0 eq)[6]

-

Amine Nucleophile (0.95 - 1.0 eq) Note: Slight deficit prevents di-substitution.

-

Triethylamine (TEA) or DIPEA (1.2 eq)

-

Ethanol or Isopropanol (0.2 M concentration)

Procedure:

-

Dissolution: Dissolve 2,4-dichloropyrimidine in ethanol at 0°C (ice bath).

-

Addition: Add the base (TEA) followed by the slow, dropwise addition of the amine nucleophile over 30 minutes. Critical: Rapid addition leads to localized high concentration and C2/C4 di-substitution.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT). Monitor by TLC/LCMS. The C4-adduct typically forms within 4 hours at RT.

-

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.

-

Purification: Recrystallization is often sufficient; otherwise, flash chromatography (Hexane/EtOAc).

Validation:

-

1H NMR: The C5 proton of the pyrimidine ring will show a characteristic shift. In 2,4-dichloropyrimidine, C5-H is ~7.4 ppm. Upon C4-substitution, this shifts upfield due to resonance donation from the amine.

Protocol B: Time-Resolved FRET (TR-FRET) Binding Assay

Objective: Determine

Reagents:

-

Kinase (GST-tagged)

-

Europium-labeled anti-GST antibody (Donor)

-

Biotinylated Kinase Tracer (Acceptor)

-

Test Compound (DMSO stock)

Workflow:

-

Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

-

Incubation: Add 5 µL of compound to 384-well plate. Add 10 µL of Kinase/Antibody mixture. Incubate 30 mins.

-

Tracer: Add 10 µL of Tracer (at

concentration). -

Read: Incubate 1 hour at RT. Read on plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

-

Analysis: Calculate TR-FRET ratio (

). Fit data to sigmoidal dose-response curve to generate

References

-

Li, S., et al. (2019).[8] A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research. [Link]

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[9] [Link]

-

Roskoski, R. (2021).[8][10] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

WuXi Biology. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class Chapter 29. [Link]

-

Lum, K. M., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 4. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]

- 5. US9850244B2 - Method for preparing Palbociclib - Google Patents [patents.google.com]

- 6. CN111362939A - Preparation method of palbociclib parent nucleus structure compound - Google Patents [patents.google.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine via Suzuki coupling

Executive Summary

This application note details the synthesis of 6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine , a privileged scaffold often observed in Type I/II kinase inhibitors (e.g., p38 MAP kinase, Wnt pathway modulators). The synthesis presents two primary chemoselective challenges:

-

Regiocontrol during Nucleophilic Aromatic Substitution (S_NAr): Selective mono-amination of 4,6-dichloropyrimidine.

-

Heteroaryl-Heteroaryl Cross-Coupling: Overcoming the inherent instability (protodeboronation) of 2-fluoropyridin-3-yl boronic species and catalyst poisoning by pyridyl nitrogens.

This guide provides optimized protocols, mechanistic insights, and troubleshooting workflows to ensure reproducible high yields.

Retrosynthetic Strategy & Pathway

The synthesis is disconnected into two linear steps. The pyrimidine core acts as the electrophile in both stages, first reacting with the amine nucleophile and subsequently with the arylboronate.

Figure 1: Retrosynthetic disconnection showing the linear assembly of the pyrimidine core.

Protocol 1: Synthesis of 6-Chloro-N-methylpyrimidin-4-amine

Challenge: 4,6-Dichloropyrimidine is highly reactive. The objective is to prevent the formation of the N,N’-dimethyl-4,6-diaminopyrimidine byproduct.

Materials

-

4,6-Dichloropyrimidine (1.0 equiv)[1]

-

Methylamine (2.0 M in THF, 1.1 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Isopropyl Alcohol (IPA) or THF (Solvent)

Step-by-Step Methodology

-

Preparation: Dissolve 4,6-dichloropyrimidine (10 g, 67.1 mmol) in IPA (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Expert Insight: Lower temperatures are critical here. While the 4 and 6 positions are chemically equivalent initially, the reaction rate for the second substitution is slower. Cooling maximizes this kinetic difference.

-

-

Addition: Add DIPEA (14 mL, 80.5 mmol). Then, add Methylamine (2M in THF, 36.9 mL, 73.8 mmol) dropwise over 30 minutes via an addition funnel.

-

Mechanistic Note: The electron-donating methylamino group deactivates the pyrimidine ring, making the remaining chloride at position 6 less electrophilic, thus naturally deterring double addition.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS.

-

Workup:

-

Remove volatiles under reduced pressure.

-

Resuspend the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry over Na₂SO₄, filter, and concentrate.[2]

-

-

Purification: Recrystallize from Hexanes/EtOAc or perform a short silica plug filtration if necessary.

-

Expected Yield: 85-92%.

-

Appearance: White to off-white solid.

-

Protocol 2: Suzuki-Miyaura Coupling

Challenge: 2-Fluoropyridin-3-yl boronic acid is prone to rapid protodeboronation (loss of the boron group) under basic conditions before transmetallation can occur. Additionally, the pyridine nitrogen can coordinate to Pd, poisoning the catalyst.

Optimized Reaction Conditions Table

| Parameter | Standard Condition (Risk of Failure) | Optimized Condition (High Success) |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂·DCM or XPhos Pd G3 |

| Ligand Role | Monodentate phosphine (labile) | Bidentate (dppf) or Bulky (XPhos) prevents Pd poisoning |

| Base | K₂CO₃ or NaOH | Na₂CO₃ or K₃PO₄ (Milder bases reduce deboronation) |

| Solvent | DMF (High boiling, hard to remove) | 1,4-Dioxane/Water (4:1) |

| Temperature | 80°C (Slow heating) | 90-100°C (Fast heating essential) |

Step-by-Step Methodology

-

Reactor Setup: Use a microwave vial (for small scale) or a pressure tube. Oxygen exclusion is paramount for electron-deficient heteroaryl couplings.

-

Charging: Add 6-chloro-N-methylpyrimidin-4-amine (1.0 equiv), (2-fluoropyridin-3-yl)boronic acid (1.3 equiv), and Na₂CO₃ (2.0 equiv).

-

Note: Use a slight excess of boronic acid to account for some protodeboronation.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂[3][4]·DCM (0.05 equiv / 5 mol%).

-

Why this catalyst? The ferrocenyl backbone of dppf creates a large bite angle and firmly chelates the Palladium, making it more resistant to displacement by the pyridine nitrogen than PPh₃.

-

-

Solvent & Degassing: Add 1,4-Dioxane and Water (4:1 ratio). Sparge with Argon or Nitrogen for 10 minutes before heating.

-

Reaction: Seal the vessel and heat to 95°C for 4–12 hours.

-

Process Check: If using a microwave, heat to 110°C for 30-45 mins. Rapid heating often favors the coupling rate over the deboronation rate.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove Pd black. Wash the pad with MeOH/DCM.

-

Concentrate the filtrate.[5] Partition between EtOAc and Water.[2]

-

Critical Step: The product contains basic nitrogens. Ensure the aqueous layer is not too acidic, or the product will remain in the water. Keep pH ~8-9.

-

-

Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

-

Yield: 65-75%.

-

Troubleshooting & Optimization Logic

Heteroaryl couplings often fail due to invisible side reactions. Use this decision tree to diagnose low yields.

Figure 2: Diagnostic workflow for troubleshooting Suzuki coupling failures.

Safety & Handling

-

4,6-Dichloropyrimidine: Corrosive and causes skin sensitization. Handle in a fume hood.

-

Palladium Catalysts: Potential heavy metal toxicity. Dispose of heavy metal waste separately.

-

Methylamine: Volatile and toxic gas (even in solution). Keep cold and open strictly in a well-ventilated hood.

References

-

BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (2025).[2][5][6] Link

-

Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments.Link

-

National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Link

-

WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link

-

PubChem. Compound Summary: 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine.[6] (Used for structural analog comparison). Link

Sources

- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine | C12H8FN5 | CID 72703518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine in fragment-based drug design

Application Note: F-NMR Driven Fragment-Based Drug Design using 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Abstract

This application note details the utilization of This compound (Compound FP-MPA ) as a high-value chemical probe in Fragment-Based Drug Design (FBDD).[1] Possessing a "privileged" biaryl scaffold common in kinase and Wnt-pathway inhibitors, this fragment features a unique 2-fluoropyridine moiety that serves as a dual-purpose tool: it acts as a sensitive reporter for Ligand-Observed

Fragment Profile & Physicochemical Properties[2]

The "Privileged" Scaffold

FP-MPA represents a class of biaryl fragments that mimic the adenine hinge-binding region of ATP, making it an ideal starting point for targeting Kinases (e.g., p38, JNK) and Membrane Bound O-Acyltransferases (MBOATs, e.g., Porcupine).

-

The Fluorine Advantage: The fluorine atom at the pyridine C2 position is electronically withdrawing, modulating the pKa of the pyridine nitrogen (reducing promiscuous binding) while serving as an NMR sensor with 100% natural abundance and zero biological background.

-

The Methylamine Vector: The N-methyl group at the pyrimidine C4 position improves solubility compared to a primary amine and offers a distinct vector for growing the fragment into the solvent-exposed region of a protein pocket.[1]

Key Properties Table[1]

| Property | Value | Relevance to FBDD |

| Molecular Weight | 204.21 Da | Follows "Rule of 3" (MW < 300) |

| cLogP | ~1.2 | Ideal lipophilicity for aqueous solubility in NMR buffers |

| H-Bond Donors | 1 (NH) | Critical for Hinge Binding (Kinases) |

| H-Bond Acceptors | 3 (N) | Interaction with catalytic lysine or backbone amides |

| PSA (Polar Surface Area) | ~50 Ų | Good membrane permeability prediction |

| ~ -70 ppm (approx) | Distinct region, typically free from interference |

Application 1: Ligand-Observed F NMR Screening

Theory: Small molecules (fragments) tumble rapidly in solution, resulting in sharp NMR signals and long T2 relaxation times. When a fragment binds to a large protein target, it adopts the tumbling properties of the protein (slow tumbling), causing rapid T2 relaxation and line broadening (signal disappearance).

Experimental Workflow (Graphviz)

Figure 1: The

Protocol: T2-Relaxation Filtered Screening (CPMG)[1]

Reagents:

-

Target Protein (e.g., p38 Kinase): >95% purity, concentrated to 200 µM stock.

-

FP-MPA (Fragment): 100 mM stock in d6-DMSO.[1]

-

Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% D2O.

-

Reference Compound: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (internal standard).[1]

Step-by-Step Procedure:

-

Master Mix Prep: Prepare a buffer solution containing 50 µM of FP-MPA and 20 µM of the internal standard.

-

Control Sample: Transfer 500 µL of Master Mix to an NMR tube. This establishes the "100% Signal" baseline.

-

Experimental Sample: Mix protein (final conc. 10–20 µM) with the Master Mix containing FP-MPA (50 µM). Note: Maintain a Ligand:Protein ratio of roughly 2:1 to 5:1.

-

Acquisition:

-

Probe: 5mm cryoprobe (optimized for

F). -

Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.[1]

-

Delay (

): Set total relaxation delay to 50–200 ms. This filters out the broad signals of bound ligands.

-

-

Analysis:

-

Overlay the spectra of Control vs. Experimental.

-

Result: If FP-MPA binds, its sharp peak will significantly decrease in intensity (or disappear) in the protein sample compared to the control.

-

Threshold: A signal reduction of >30% is typically considered a "Hit."

-

Application 2: Hit-to-Lead Expansion Strategy

Once FP-MPA is validated as a binder, the structure must be "grown" to increase affinity (reduce Kd from µM to nM).[1] The chemical structure allows for orthogonal growth vectors.

Chemical Space Expansion (Graphviz)

Figure 2: Strategic vectors for chemical elaboration of the FP-MPA scaffold.

Protocol: Fragment Growth via Suzuki-Miyaura Coupling

To extend the fragment from the pyridine ring (if halogenated precursors are available) or to synthesize analogues:

-

Starting Material: Use a halogenated variant (e.g., 5-bromo-2-fluoropyridine) if growing from the pyridine, or utilize the inherent reactivity of the pyrimidine C2 if a leaving group (Cl) is present.[1]

-

Conditions:

-

Catalyst: Pd(dppf)Cl2 (5 mol%).

-

Base: K2CO3 (2.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Temperature: 90°C, 4 hours.

-

-

Purification: Flash chromatography (EtOAc/Hexane).

-

Re-Screening: Validate the new "grown" molecule using the same

F NMR protocol (if F is retained) or SPR.

Validation: Surface Plasmon Resonance (SPR)

NMR detects binding but provides only estimated affinity. SPR is required for accurate kinetic characterization (

Protocol:

-

Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip. Target density: ~2000 RU (for small molecule detection).

-

Buffer: HBS-P+ (HEPES buffered saline with P20 surfactant) + 1% DMSO.[1] Crucial: Match DMSO concentration exactly in running buffer and samples.

-

Injection:

-

Prepare a concentration series of FP-MPA (e.g., 0, 10, 50, 100, 250, 500 µM).

-

Flow rate: 30 µL/min.

-

Contact time: 60s; Dissociation time: 120s.

-

-

Analysis: Fit data to a 1:1 Steady State Affinity model (due to fast on/off rates typical of fragments).

References

-

Dalvit, C., et al. (2006). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link

-

Pomerantz, W. C., et al. (2014). "Protein-Observed 19F NMR for Fragment Screening, Affinity Quantification and Determination of Ligand Binding Mode." Current Opinion in Chemical Biology. Link

-

Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Royal Society of Chemistry.[2] Link

-

Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[1][2] Nature Reviews Drug Discovery. Link

-

Jordan, J. B., et al. (2012). "19F NMR as a powerful tool for fragment-based drug discovery."[1][2][3][4][5][6] Drug Discovery Today: Technologies. Link

Sources

- 1. 65766-32-7|6-Chloro-N-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 2. ichorlifesciences.com [ichorlifesciences.com]

- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - A*STAR OAR [oar.a-star.edu.sg]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Procedures for Nucleophilic Aromatic Substitution on Fluoropyridines

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a foundational and highly versatile transformation in modern organic synthesis, with profound implications for drug discovery and materials science. The unique electronic properties of the pyridine ring, amplified by the presence of a fluorine substituent, facilitate the displacement of fluoride by a vast array of nucleophiles. This guide provides an in-depth exploration of the SNAr reaction on fluoropyridines, detailing the underlying mechanisms, critical reaction parameters, and field-tested experimental protocols. We offer practical insights into reaction optimization and troubleshooting to empower researchers to confidently and successfully implement this essential methodology.

Introduction: The Strategic Advantage of Fluoropyridines in SNAr

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous blockbuster drugs. The ability to functionalize this core structure is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) provides a direct and reliable method for forging new bonds at the pyridine ring.[1][2]

While other halogens can serve as leaving groups, fluorine offers distinct advantages. The high electronegativity of fluorine strongly polarizes the C-F bond and activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.[3] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr. This is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the C-F bond.[3] Consequently, reactions involving fluoropyridines are often significantly faster and can be performed under milder conditions than their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[3][4] This enhanced reactivity expands functional group tolerance, making it a favored strategy for the late-stage functionalization of complex molecules.[1][5]

Reaction Mechanism: From Stepwise to Concerted Pathways

The efficacy of SNAr on fluoropyridines is rooted in its well-defined mechanistic pathways.

The Classical Addition-Elimination Mechanism

The most widely accepted mechanism for SNAr reactions is a two-step addition-elimination process.[3]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] The electron-deficient nitrogen atom in the pyridine ring is crucial for stabilizing this intermediate by delocalizing the negative charge.[6]

-

Elimination of Fluoride: The aromaticity of the ring is restored through the expulsion of the highly stable fluoride ion, yielding the substituted product.

Caption: The two-step addition-elimination mechanism of SNAr.

The Rise of the Concerted Mechanism

Recent mechanistic studies, employing kinetic isotope effects and computational analysis, suggest that some SNAr reactions, particularly on heteroaromatic systems, may not proceed via a stable Meisenheimer intermediate.[7][8] Instead, they follow a concerted pathway where the nucleophile attacks and the fluoride leaves in a single transition state.[7][9] This concerted nucleophilic aromatic substitution (CSNAr) avoids the formation of a high-energy, non-aromatic intermediate and is influenced by factors like the nucleophile, leaving group, and solvent.[7][8] While the classical addition-elimination model remains a robust predictive tool for most applications, awareness of the concerted pathway is valuable for understanding reactions that deviate from expected behavior.

Core Experimental Protocols

Successful execution of SNAr reactions requires careful attention to setup and reagent quality.

General Considerations & Best Practices

-

Inert Atmosphere: Reactions employing strong, air-sensitive bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.[3]

-

Anhydrous Solvents: The use of dry solvents is critical, as water can protonate anionic nucleophiles or strong bases, diminishing their reactivity.[3]

-

Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion and identify potential side products.[3]

Protocol 1: SNAr with an N-Nucleophile (Synthesis of 2-Morpholinopyridine)

This protocol details a typical procedure for the reaction of 2-fluoropyridine with a secondary amine, a common transformation in pharmaceutical synthesis.[3]

Materials:

-

2-Fluoropyridine

-

Morpholine

-

Potassium Phosphate, Tribasic (K₃PO₄)

-

Anhydrous tert-Amyl Alcohol

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser and inert gas line

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

-

Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M relative to the limiting reagent.

-

Add morpholine (1.2 equivalents) followed by 2-fluoropyridine (1.0 equivalent) via syringe.

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction by TLC until the 2-fluoropyridine is consumed (typically 3-6 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-morpholinopyridine.[3]

Protocol 2: SNAr with an O-Nucleophile (Synthesis of 2-Methoxypyridine derivative)

This protocol is adapted for the reaction of a fluoropyridine with an alkoxide nucleophile.[10]

Materials:

-

2-Fluoropyridine derivative

-

Sodium Methoxide (NaOCH₃) or Sodium metal and anhydrous Methanol

-

Anhydrous Methanol

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser and inert gas line

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (e.g., 0.4 M). Alternatively, carefully add sodium metal (1.5 eq.) to cold, stirring anhydrous methanol and allow it to fully dissolve before proceeding.

-

Add the 2-fluoropyridine derivative (1.0 equivalent) to the stirring solution.

-

Heat the reaction mixture to reflux (approx. 65 °C) for 12 hours, or until TLC/LC-MS indicates completion.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[10]

Caption: A typical experimental workflow for SNAr reactions.[10]

Data Summary: Reaction Conditions

The choice of base, solvent, and temperature is crucial for achieving high yields. The following table summarizes typical conditions for various nucleophile classes based on reactions with 2-fluoropyridine.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-Nucleophiles | ||||||

| 1° or 2° Amine | Morpholine | K₃PO₄ | t-Amyl Alcohol | 110 | 3 | >95[3] |

| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95[3] |

| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95[3] |

| O-Nucleophiles | ||||||

| Alkoxide | Sodium Ethoxide | NaOEt | Ethanol | 25-80 | 2-12 | High[4][10] |

| Phenoxide | Phenol | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | 80-120 | 6-18 | Good-Excellent |

| S-Nucleophiles | ||||||

| Thiolate | Thiophenol | K₂CO₃ | DMF | 25 | 2 | High[10] |

| C-Nucleophiles | ||||||

| Cyanide | KCN | - | DMSO | 130 | 12 | ~80[3] |

Troubleshooting Guide

Even robust reactions can present challenges. Defluorination and low reactivity are the most common issues.

Common Problem: Defluorination

In some cases, particularly during metal-catalyzed cross-coupling reactions but also possible under harsh SNAr conditions, the fluorine atom is reductively cleaved from the ring, leading to a defluorinated byproduct.[11]

Causality & Mitigation Strategies:

-

Excessively Strong Base: Highly aggressive bases can promote defluorination.[11]

-

High Temperatures: Elevated temperatures can provide the activation energy for undesired side reactions.[11]

-

Solution: Run the reaction at the lowest effective temperature. If a reaction at 110 °C shows defluorination, attempt it at 80 °C or 90 °C for a longer duration.

-

-

Substrate Reactivity: 2-Fluoropyridines are generally more susceptible to defluorination than 4- or 3-isomers due to the proximity of the activating nitrogen atom.[11]

-

Solution: For 2-fluoropyridines, employ the mildest conditions possible from the outset. Careful monitoring is crucial to avoid prolonged heating after the reaction has reached completion.[11]

-

Caption: A troubleshooting workflow for addressing defluorination.[11]

Conclusion

The nucleophilic aromatic substitution on fluoropyridines stands as a powerful and indispensable tool for the synthetic chemist. Its high reliability, broad scope, and the enhanced reactivity imparted by the fluorine atom allow for the efficient construction of diverse and complex molecular architectures under relatively mild conditions. The protocols and data presented herein serve as a practical guide for researchers to harness the full potential of this critical transformation in their synthetic endeavors.

References

-

Ano, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

-

Ano, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC NIH. Available at: [Link]

-

ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Available at: [Link]

-

Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

-

Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer Link. Available at: [Link]

-

Schleicher, K. D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

-

Undheim, K. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

-

ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Available at: [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. Available at: [Link]

-

ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Available at: [Link]

-

ACS Publications. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Available at: [Link]

-

Jacobsen, E. N. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

Sources

- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Pyridine-Pyrimidine Biaryls

Welcome to the technical support center dedicated to the synthesis of pyridine-pyrimidine biaryls via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet challenging transformation. Pyridine-pyrimidine scaffolds are privileged structures in medicinal chemistry, and their efficient synthesis is of paramount importance.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common hurdles, structured as a series of frequently asked questions and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of pyridines and pyrimidines so challenging?

The primary difficulty stems from the inherent electronic properties of these N-heterocycles.[2]

-

Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms in both pyridine and pyrimidine rings can coordinate to the palladium catalyst.[2][3] This coordination can saturate the metal center, inhibiting its catalytic activity and effectively poisoning the reaction.[3][4]

-

Electronic Deficiency: Both rings are electron-deficient, which can make the oxidative addition step of the catalytic cycle more difficult, particularly when using less reactive aryl chlorides as coupling partners.[2][5]

-

Substrate Instability: Heteroaryl boronic acids, especially those of pyridine, are often prone to decomposition through a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][6]

Q2: What are the essential components of this reaction, and what is their function?

A successful Suzuki-Miyaura coupling relies on the interplay of several key components:[7]

-

Palladium Precatalyst: The source of the active Pd(0) catalyst that drives the reaction cycle. Common sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][8]

-

Ligand: A crucial component that binds to the palladium atom, stabilizing it and modulating its reactivity. The ligand's electronic and steric properties are critical for success.[5] Bulky, electron-rich phosphine ligands are often preferred for these challenging substrates.[2][5]

-

Base: The base plays multiple critical roles. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[9][10]

-

Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Typically, a mixture of an organic solvent (like dioxane, THF, or toluene) and water is used.[9][11]

-

Coupling Partners: A heteroaryl halide (e.g., bromopyridine, chloropyrimidine) and a heteroaryl boronic acid or boronic ester.

Q3: When using a dihalopyrimidine like 2,4-dichloropyrimidine, which position reacts first?

For 2,4-dichloropyrimidines, the C4 position is significantly more reactive and will typically undergo Suzuki coupling first.[3][8] This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond over the C2-chlorine bond.[8][12] This intrinsic difference in reactivity allows for the sequential, site-selective functionalization of the pyrimidine ring.[3]

Q4: What are the most common side reactions I should be aware of?

Three side reactions are particularly common in this chemistry:

-

Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by high temperatures and excess base.[3]

-

Homocoupling: The palladium-catalyzed dimerization of the boronic acid coupling partner to form a symmetrical biaryl. The presence of oxygen is a frequent cause of this side reaction.[13]

-

Dehalogenation: The replacement of the halide on the electrophile (e.g., chloropyrimidine) with a hydrogen atom.

Troubleshooting Guide: From Low Yield to Optimized Reaction

This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.

Problem Area: Low or No Yield / Incomplete Conversion

Q: My reaction has stalled or failed completely. What are the first things I should check?

When a reaction fails, a systematic review of the fundamentals is the best first step.

-

Integrity of Reagents: Confirm the purity of your starting materials, especially the boronic acid, which can degrade upon storage. Ensure your palladium source and ligand have not decomposed; for instance, many phosphine ligands can oxidize if not stored properly under an inert atmosphere.[13]

-

Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][13] Ensure your solvents were rigorously degassed (e.g., via freeze-pump-thaw or sparging with argon for at least 30 minutes) and that the reaction was set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[3][14]

-

Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[13] If you are running the reaction at a lower temperature, a cautious increase may improve conversion. However, be aware that excessive heat can accelerate catalyst decomposition and side reactions like protodeboronation.[3][13]

Q: How do I select the optimal catalyst and ligand system?

The choice of catalyst and ligand is arguably the most critical factor for coupling N-heterocycles. Simple catalysts like Pd(PPh₃)₄ may work for simple substrates, but pyridine-pyrimidine couplings often require more advanced systems.[8][15]

-

Rationale: The key steps influenced by the ligand are oxidative addition and reductive elimination.[5] For electron-deficient and sterically hindered heteroaryl halides, oxidative addition is often the rate-limiting step. Bulky, electron-rich ligands accelerate this step and also promote the final reductive elimination step to release the product and regenerate the catalyst.[5][9]

-

Recommendation: Start with a robust, commercially available catalyst system known for heteroaryl coupling. Buchwald-type biaryl phosphine ligands are an excellent choice.

| Catalyst/Ligand System | Target Substrate Class | Rationale & Comments | Source(s) |

| Pd(OAc)₂ / SPhos | General Purpose, Good for Bromides | SPhos is a bulky, electron-rich ligand that is highly effective for many challenging couplings. A reliable first choice. | [16][17] |

| Pd₂(dba)₃ / XPhos | General Purpose, Good for Chlorides | XPhos is another excellent, versatile Buchwald ligand, often showing superior performance for less reactive aryl chlorides. | [16] |

| Pd(PPh₃)₄ | Simple, Activated Bromides/Iodides | A classic catalyst. May be sufficient for reactive partners but often fails with challenging heteroaryl chlorides.[8] | [8] |

| Pd(dppf)Cl₂ | General Purpose | A stable and reliable precatalyst that often gives reproducible results. | [18] |

Visualizing the Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Q: Which base should I use, and how does it impact the reaction?

The base is not merely a spectator; its identity, strength, and concentration are critical.[10]

-

Rationale: The primary role of the base is to react with the boronic acid (a Lewis acid) to form a negatively charged boronate "ate" complex.[9][10] This complex is significantly more nucleophilic than the neutral boronic acid, allowing it to efficiently transfer its organic group to the palladium center during the transmetalation step.

-

Recommendation: A screening of bases is often necessary. Potassium carbonate (K₂CO₃) is a common starting point, but for challenging substrates, a stronger or different type of base is often required.

| Base | Common Solvent System | Key Characteristics & Use Cases | Source(s) |

| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Standard, inexpensive, and effective for many reactions. A good first choice. | [11][16] |

| K₃PO₄ | Dioxane, Toluene (often anhydrous) | A stronger base than carbonates. Often used under anhydrous or low-water conditions to suppress protodeboronation. | [3][16] |

| Cs₂CO₃ | Dioxane/H₂O | A stronger and more soluble carbonate base. Can be effective when other carbonates fail. | [9] |

| KF / CsF | Anhydrous THF, Dioxane | Fluoride bases are thought to facilitate the formation of a highly reactive trifluoroborate species in situ. | [6][16] |

Problem Area: Prevalent Side Reactions

Q: I'm observing significant homocoupling of my boronic acid. How can this be minimized?

Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a classic sign of a compromised catalytic system.

-

Cause: The most common culprit is the presence of oxygen .[13] Oxygen can facilitate an alternative catalytic cycle that leads to the oxidative dimerization of the boronic acid.

-

Solutions:

-

Improve Degassing: This is the most critical step. Ensure your solvent is thoroughly deoxygenated and the reaction headspace is purged with inert gas.[13]

-

Use a Pd(0) Source: Precatalysts like Pd(OAc)₂ are Pd(II) and must be reduced to the active Pd(0) state in situ. This reduction process can sometimes consume the boronic acid and lead to homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.[13]

-

Q: My main byproduct is from protodeboronation. What can I do?

Protodeboronation (Ar-B(OH)₂ → Ar-H) is especially problematic with electron-deficient heteroaryl boronic acids.[3][6]

-

Cause: This side reaction is often promoted by excessive heat, prolonged reaction times, and the presence of water with certain bases.[3]

-

Solutions:

-

Use a Boronic Ester: MIDA or pinacol boronate esters are often more stable than their corresponding boronic acids and less prone to protodeboronation.[7]

-

Switch to Anhydrous Conditions: Employ a non-aqueous solvent system (e.g., dry dioxane or THF) with a base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[16]

-

Optimize Temperature and Time: Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed. Avoid unnecessarily long heating times.

-

Problem Area: Purification

Q: How can I effectively remove residual palladium from my product?

Residual palladium is a major concern, especially in pharmaceutical development.

-

Solution: After aqueous workup, several methods can be employed:

-

Silica Gel Chromatography: This is often sufficient for lab-scale purification.

-

Activated Carbon: Stirring the crude product in a solution with activated carbon can adsorb a significant amount of palladium.

-

Metal Scavengers: For very low palladium levels, commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) are highly effective.

-

General Experimental Protocol

This protocol is a generalized starting point and must be optimized for specific substrates.[3][19]

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv), the pyridine boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

-

Inerting the Flask: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.

-

Addition of Catalyst: Briefly open the flask under a positive flow of inert gas and add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

-

Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane) via syringe.

-

Reaction: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Workflow Visualization

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

- Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)

- BenchChem. (2025).

- National Center for Biotechnology Information (PMC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Organic & Biomolecular Chemistry. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. RSC Publishing.

- RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Semantic Scholar. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- National Center for Biotechnology Information (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Wikipedia. Suzuki reaction.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

- BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.

- ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.

- National Center for Biotechnology Information (PMC).

- National Center for Biotechnology Information (PMC).

- Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros.

- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.

- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.

- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.

- National Center for Biotechnology Information (PMC). One-pot Double Suzuki Couplings of Dichloropyrimidines.

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]